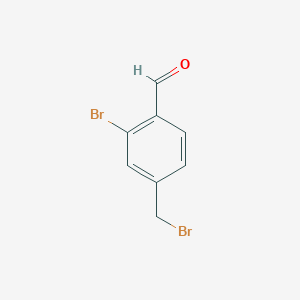

2-Bromo-4-(bromomethyl)benzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehydes as Synthetic Precursors

Halogenated aromatic aldehydes are a significant class of compounds that serve as fundamental intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgsciepublish.com The aldehyde functional group is highly reactive and participates in numerous transformations such as nucleophilic additions, Wittig reactions, and reductive aminations. The presence of halogen substituents on the aromatic ring further enhances their synthetic utility by providing a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for constructing complex carbon-carbon and carbon-heteroatom bonds.

The introduction of halogen atoms can significantly influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final products. wisdomlib.org For instance, halogenation can alter the metabolic stability and lipophilicity of drug candidates. wisdomlib.org The transformation of halogenated aromatic aldehydes under various reaction conditions has been a subject of considerable study, highlighting their role in building diverse molecular frameworks. asm.org Manufacturing technologies for aromatic aldehydes, including methods like halogenation and formylation, are continually being refined to meet industrial demands. jst.go.jp

Significance as a Polyfunctionalized Building Block in Complex Molecular Architectures

The strategic value of 2-Bromo-4-(bromomethyl)benzaldehyde lies in its identity as a polyfunctionalized building block. acs.orgrsc.orgunicamp.br Such compounds, possessing multiple reactive centers, are highly prized in organic synthesis because they allow for the sequential and controlled introduction of different molecular fragments. tandfonline.comresearchgate.net This step-wise reactivity is crucial for the efficient construction of intricate and highly substituted molecular architectures. thieme-connect.comacs.org

The three key functional groups in this compound exhibit distinct reactivities:

The Aldehyde Group : Readily undergoes reactions such as condensation, oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines.

The Benzylic Bromide : Highly susceptible to nucleophilic substitution (SN2 reactions), making it an excellent site for introducing a wide variety of functional groups.

The Aryl Bromide : Less reactive than the benzylic bromide, it is primarily used for metal-catalyzed cross-coupling reactions, allowing for the formation of biaryl systems or the introduction of alkyl, alkenyl, or alkynyl groups.

Current Research Landscape and Academic Relevance in Synthetic Organic Chemistry

In the current research landscape, this compound is recognized as a valuable intermediate for synthesizing complex organic molecules. Its utility stems from the orthogonal reactivity of its functional groups, which can be exploited in various synthetic strategies. The aldehyde can participate in Knoevenagel condensations and hydroacylation reactions, while the two different carbon-bromine bonds offer opportunities for sequential cross-coupling and substitution reactions. sigmaaldrich.comsigmaaldrich.com

The compound serves as a precursor for constructing polyfunctionalized pyridines, condensed pyridine (B92270) systems, and other heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. tandfonline.com Research into related halogenated benzaldehyde (B42025) derivatives has shown their importance in developing new compounds with specific electronic and photophysical properties. biosynth.combohrium.com The ability to use this building block in multi-step syntheses without the need for extensive protecting group strategies makes it an attractive component in the design of efficient and atom-economical synthetic pathways toward novel and complex molecular targets.

Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 345953-43-7 chemicalbook.com |

| Molecular Formula | C₈H₆Br₂O chemicalbook.com |

| Molecular Weight | 277.94 g/mol chemicalbook.com |

| MDL Number | MFCD09999430 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFDGCWNABWTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Bromomethyl Benzaldehyde and Analogous Systems

Regioselective Bromination Approaches to Halogenated Benzaldehyde (B42025) Scaffolds

Achieving the desired substitution pattern on a benzaldehyde ring, particularly with multiple halogen atoms, necessitates a deep understanding of directing group effects and specialized synthetic techniques. The synthesis of 2-Bromo-4-(bromomethyl)benzaldehyde typically begins with a precursor like 2-bromo-4-methylbenzaldehyde (B1335389), which itself requires a regioselective bromination step. chemicalbook.comsigmaaldrich.com

Directed Aromatic Bromination Techniques

Standard electrophilic aromatic substitution on a substituted benzaldehyde can lead to mixtures of isomers. To overcome this, directed bromination techniques offer a powerful solution for achieving high regioselectivity, especially for ortho-substitution.

Directed ortho-Metalation (DoM): This strategy is a cornerstone of regioselective synthesis. wikipedia.org It involves the use of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA). wikipedia.org This coordination directs the base to deprotonate the adjacent ortho-position, forming a highly reactive aryllithium intermediate. wikipedia.org Subsequent quenching with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, installs a bromine atom exclusively at that ortho-position. unito.it While the aldehyde group itself is a meta-director under normal electrophilic conditions, it can be converted into an effective DMG, such as an O-methyloxime, to direct ortho-bromination. chemistrytalk.orglkouniv.ac.inacs.org

Palladium-Catalyzed C–H Activation: A more modern approach involves the use of transition-metal catalysts, particularly palladium, to achieve direct ortho-bromination. In this method, a directing group, such as an O-methyloxime formed from the aldehyde, chelates to the palladium catalyst and directs the activation and subsequent bromination of the ortho-C–H bond. acs.org This technique offers high selectivity under relatively mild conditions.

Benzylic Bromination Strategies for Methyl-Substituted Aromatic Aldehydes

The second critical bromination for synthesizing this compound occurs at the methyl group. This benzylic position is activated and can be selectively brominated using radical-based methods.

Wohl-Ziegler Bromination: The most common method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgmasterorganicchemistry.com The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by either a radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide) or photochemical irradiation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a free-radical chain mechanism. The stability of the intermediate benzylic radical ensures high selectivity for substitution at the benzylic carbon over other positions. masterorganicchemistry.com A key advantage of using NBS is that it provides a low, steady concentration of Br₂, which favors the desired radical substitution pathway while minimizing competitive electrophilic addition or substitution reactions on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com

Mechanistic Control of Regioselectivity in Electrophilic Aromatic Substitution

The outcome of an electrophilic aromatic substitution (EAS) reaction is dictated by the electronic nature of the substituents already present on the aromatic ring. wikipedia.org These substituents influence both the reaction rate and the position of the incoming electrophile (regioselectivity).

Activating vs. Deactivating Groups: Substituents are broadly classified as either activating or deactivating. wikipedia.org

Activating groups are electron-donating (e.g., -CH₃, -OR) and increase the electron density of the aromatic ring, making it more nucleophilic and reactive toward electrophiles. total-synthesis.com They stabilize the cationic arenium ion intermediate through resonance or inductive effects, particularly when the electrophile adds to the ortho or para positions. chemistrytalk.orgtotal-synthesis.com

Deactivating groups are electron-withdrawing (e.g., -CHO, -NO₂) and decrease the ring's electron density, making it less reactive. lkouniv.ac.in They destabilize the arenium ion, especially for ortho and para attack. Consequently, substitution occurs primarily at the meta position, which is the least destabilized. chemistrytalk.org

Directing Effects of Substituents:

The aldehyde group (-CHO) is a moderately deactivating group and a strong meta-director due to its electron-withdrawing resonance and inductive effects.

The methyl group (-CH₃) is a weak activating group and an ortho, para-director due to its electron-donating inductive effect.

Halogens (-Br) present a mixed case; they are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can be donated via resonance to stabilize the cationic intermediate in ortho and para attack. chemistrytalk.orgwikipedia.org

For a precursor like 4-methylbenzaldehyde, the activating ortho, para-directing methyl group and the deactivating meta-directing aldehyde group are in opposition. Direct bromination often leads to a mixture of products or substitution ortho to the powerful activating group. Therefore, a more controlled, multi-step sequence, such as one starting from 2-bromo-4-methylaniline, is often employed to unambiguously synthesize the 2-bromo-4-methylbenzaldehyde intermediate. orgsyn.org

Functional Group Interconversion Pathways to the Aldehyde Moiety

In many synthetic routes, the aldehyde functionality is introduced at a later stage via the transformation of a more stable or synthetically convenient precursor group. This strategy avoids potential side reactions involving the reactive aldehyde during earlier steps.

Selective Reduction of Nitrile and Carboxylic Acid Derivatives to Benzaldehydes

Nitriles and carboxylic acid derivatives serve as excellent precursors to benzaldehydes, offering pathways that are often highly selective.

Reduction of Nitriles: The nitrile group (-C≡N) can be selectively reduced to an aldehyde.

Stephen Aldehyde Synthesis: This classic named reaction involves the reduction of a nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). wikipedia.orgtestbook.com An intermediate iminium salt is formed, which is subsequently hydrolyzed with water to furnish the aldehyde. wikipedia.orgbyjus.comscienceinfo.com The method is particularly effective for aromatic nitriles. wikipedia.orgbyjus.com

DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent for the partial reduction of nitriles. chemistrysteps.comchemistrysteps.com At low temperatures (typically -78 °C), one equivalent of DIBAL-H adds to the nitrile to form an aluminum-imine intermediate. chemistrysteps.comadichemistry.commasterorganicchemistry.com This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comcommonorganicchemistry.com Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary amine. adichemistry.com

Reduction of Carboxylic Acid Derivatives: While direct reduction of carboxylic acids to aldehydes is difficult due to the high reactivity of the aldehyde product chemguide.co.uk, derivatives such as esters and acid chlorides are readily converted.

Esters can be reduced to aldehydes using DIBAL-H at low temperatures, in a mechanism similar to nitrile reduction. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com

Acid chlorides can be reduced using a sterically hindered and less reactive hydride source, such as lithium tri(t-butoxy)aluminum hydride [LiAl(OtBu)₃H], which prevents over-reduction. chemistrysteps.com

Modern protocols have also been developed for the direct one-pot conversion of carboxylic acids to aldehydes using specialized reagent systems or photoredox catalysis. rsc.orgorganic-chemistry.org

| Precursor | Method | Key Reagents | Key Features |

|---|---|---|---|

| Nitrile | Stephen Synthesis | SnCl₂, HCl; then H₂O | Classic method, good for aromatic nitriles. wikipedia.orgtestbook.com |

| Nitrile | DIBAL-H Reduction | DIBAL-H at -78 °C; then H₂O | High yield, common, requires low temperature. chemistrysteps.comcommonorganicchemistry.com |

| Ester | DIBAL-H Reduction | DIBAL-H at -78 °C; then H₂O | Stops at aldehyde due to stable tetrahedral intermediate. masterorganicchemistry.com |

| Acid Chloride | Rosenmund Reduction | H₂, Pd/BaSO₄, quinoline | Catalytic hydrogenation using a "poisoned" catalyst. |

| Acid Chloride | Hydride Reduction | LiAl(OtBu)₃H | Uses a sterically hindered, mild hydride reagent. chemistrysteps.com |

Controlled Oxidation of Corresponding Benzylic Alcohol Precursors

The oxidation of a primary benzylic alcohol, such as (2-bromo-4-methylphenyl)methanol, is a direct and efficient route to the corresponding benzaldehyde. chemicalbook.com The key is to use a mild oxidizing agent that can selectively perform the transformation without over-oxidizing the aldehyde product to a carboxylic acid. chemistrysteps.comyoutube.com

Pyridinium (B92312) Chlorochromate (PCC): PCC is a chromium(VI)-based reagent that is a reliable choice for oxidizing primary alcohols to aldehydes. chemistrysteps.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), which prevents the formation of the aldehyde hydrate (B1144303) and subsequent over-oxidation. libretexts.org

Swern Oxidation: This widely used method involves the activation of dimethyl sulfoxide (B87167) (DMSO) with an electrophile like oxalyl chloride or trifluoroacetic anhydride (B1165640) at very low temperatures (-78 °C). The resulting species oxidizes the alcohol, and a hindered base, such as triethylamine (B128534) (Et₃N), is added to complete the reaction. libretexts.orgresearchgate.net The Swern oxidation is known for its mild conditions and high yields, even with sensitive substrates. youtube.com

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine(V) reagent that serves as a mild and selective oxidant for converting primary alcohols to aldehydes. youtube.com It offers the advantage of operating at room temperature and under neutral pH conditions, with a simple workup.

| Method | Key Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| PCC Oxidation | Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temp | Reliable, common; generates chromium waste. chemistrysteps.com |

| Swern Oxidation | 1. DMSO, (COCl)₂ 2. Primary Alcohol 3. Et₃N | CH₂Cl₂, -78 °C to RT | Very mild, high yield; requires low temp, unpleasant odor. libretexts.orgresearchgate.net |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, fast; reagent can be explosive. youtube.com |

Aldehyde Formation via Diazonium Salt Reactions from Aromatic Amines

The transformation of aromatic amines into aldehydes via diazonium salt intermediates represents a powerful tool in organic synthesis, allowing for the introduction of a formyl group onto an aromatic ring. This process typically begins with the diazotization of a primary aromatic amine. masterorganicchemistry.comjncollegeonline.co.in In this reaction, the amine is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). kkwagh.edu.inwikipedia.org This yields an arenediazonium salt, a versatile intermediate due to the excellent leaving group potential of dinitrogen gas (N₂). masterorganicchemistry.com

Several named reactions facilitate the conversion of these diazonium salts to benzaldehydes.

The Gattermann Reaction: This method introduces a formyl group (-CHO) onto an aromatic ring. collegedunia.com In its classic form as applied to diazonium salts, the salt is treated with copper powder and a halogen acid. vedantu.com A more direct formylation of aromatic compounds, also known as Gattermann formylation, involves reacting the aromatic compound with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). collegedunia.comwikipedia.org The reaction proceeds through the formation of an electrophilic species, formimino cation, which attacks the aromatic ring. collegedunia.com Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the final aldehyde. collegedunia.comvedantu.com Due to the high toxicity of HCN, a modification known as the Adams method uses zinc cyanide (Zn(CN)₂), which generates the necessary HCN in situ and also provides the Lewis acid catalyst (ZnCl₂), making the procedure safer. wikipedia.org

The Beech Reaction: An alternative to the Gattermann reaction for converting diazonium salts to aldehydes is the Beech reaction. wikipedia.org This procedure involves reacting the prepared diazonium salt with formaldoxime (B1209246) (H₂C=NOH). The resulting intermediate is then hydrolyzed, typically with an acid, to yield the corresponding aromatic aldehyde. wikipedia.orgorgsyn.org An example from Organic Syntheses describes the preparation of 2-Bromo-4-methylbenzaldehyde from 2-bromo-4-methylaniline. The amine is first converted to 2-bromo-4-methylbenzenediazonium chloride, which is then reacted with an aqueous solution of formaldoxime in the presence of cupric sulfate (B86663). orgsyn.org Subsequent steam distillation and purification yield the desired aldehyde. orgsyn.org

Multi-Step Synthesis Design and Optimization

The synthesis of a molecule with multiple reactive functional groups, such as this compound, requires careful strategic planning. The presence of an aldehyde, an aryl bromide, and a benzylic bromide necessitates control over the sequence of reactions and the potential use of protecting groups to achieve the desired outcome with high yield and purity.

Strategies for Orthogonal Protection and Deprotection of Reactive Functional Groups

Orthogonal protection is a synthetic strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific reaction conditions without affecting the others. wikipedia.orgresearchgate.net This allows for the selective manipulation of different functional groups within a complex molecule. fiveable.me For a target like this compound, protecting groups could be used to mask the aldehyde or the methyl group (precursor to the benzylic bromide) while other transformations are carried out.

Protecting the Aldehyde: The aldehyde group is susceptible to both oxidation and reduction and can interfere with reactions at other sites. A common strategy is to protect it as an acetal (B89532), which is stable to many reagents, including hydrides, organometallics, and radical brominating agents. wikipedia.org

Installation: Reaction of the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst forms a cyclic acetal.

Deprotection: The acetal is readily removed by treatment with aqueous acid to regenerate the aldehyde. wikipedia.org

Orthogonal Strategy Example: An amino acid like tyrosine can be protected with three different orthogonal groups: a benzyl (B1604629) ester for the carboxyl group (removable by hydrogenolysis), a fluorenylmethylenoxy carbamate (B1207046) (Fmoc) for the amine group (removable by base), and a tert-butyl ether for the phenol (B47542) group (removable by acid). wikipedia.org This principle can be applied to the synthesis of complex benzaldehydes. For instance, one could protect an aldehyde as an acetal (acid-labile), while another functional group is protected with a group that is stable to acid but removable under different conditions (e.g., hydrogenolysis or base). researchgate.netfiveable.me This ensures that only the desired site is revealed for subsequent reaction.

Strategic Sequencing of Halogenation and Aldehyde Formation Steps

The order in which the three key functional groups (aldehyde, aryl bromide, benzylic bromide) are introduced is critical and depends on the directing effects of the substituents and the conditions of each reaction.

Aromatic Bromination (Electrophilic): The introduction of bromine onto the aromatic ring is an electrophilic aromatic substitution. A methyl group is an ortho-, para-director and activating, while an aldehyde group is a meta-director and deactivating. Therefore, to achieve the desired 2-bromo substitution pattern starting from 4-methylbenzaldehyde, the aldehyde's deactivating and meta-directing nature would hinder the reaction. It is more strategic to perform the aromatic bromination on a precursor like p-toluidine (B81030) (2-amino-4-methylaniline) or toluene (B28343), where the activating groups direct the bromine to the desired ortho position relative to the methyl/amino group.

Benzylic Bromination (Radical): This reaction converts the methyl group to a bromomethyl group, typically using N-bromosuccinimide (NBS) under radical initiation (light or AIBN). chemistrysteps.com This reaction is sensitive to the electronic nature of the ring but is not an electrophilic substitution. It can be performed in the presence of an aldehyde, although side reactions are possible. The presence of an electron-withdrawing aldehyde group can deactivate the benzylic position towards radical formation.

Aldehyde Formation: Methods like Vilsmeier-Haack or Gattermann work best on electron-rich aromatic rings. wikipedia.orgchemistrysteps.com Performing these reactions on a ring already substituted with two deactivating bromine atoms (aryl and benzylic) would be challenging. The Gattermann reaction via a diazonium salt, starting from an aniline (B41778) derivative, is a viable alternative as the amine group is strongly activating. orgsyn.org

Optimal Sequence: A logical synthetic sequence would be:

Start with 2-bromo-4-methylaniline.

Step 1: Aldehyde Formation. Convert the amine to a diazonium salt and then to an aldehyde via the Beech or a related reaction. orgsyn.org This yields 2-bromo-4-methylbenzaldehyde. The amino group facilitates the initial synthesis and is then replaced.

Step 2: Benzylic Bromination. Perform a radical bromination on the remaining methyl group using NBS to form the final product, this compound. This final step targets the benzylic position without affecting the other two functional groups.

This sequence leverages the directing and activating effects of the initial functional groups (amine and methyl) and introduces the more sensitive functionalities in a logical order.

Catalyst and Reagent Selection for Enhanced Efficiency and Yield

The choice of catalysts and reagents is paramount for maximizing the efficiency and yield of each synthetic step.

For Halogenation:

Aromatic Bromination: This electrophilic substitution requires a catalyst to polarize the bromine molecule, making it a stronger electrophile. openstax.orgjove.com Common Lewis acid catalysts include iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orggoogle.com The choice and amount of catalyst can influence selectivity and prevent side reactions. google.com

Benzylic Bromination: While the classic Wohl-Ziegler reaction uses NBS with a radical initiator like AIBN or benzoyl peroxide, Lewis acids have emerged as effective catalysts. rsc.org Zirconium(IV) chloride (ZrCl₄) has shown high catalytic activity for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can prevent the competing electrophilic bromination of the aromatic ring that sometimes occurs with Brønsted acids. nih.govscientificupdate.com

Table 1: Comparison of Catalysts for Bromination Reactions

| Reaction Type | Catalyst/Reagent | Typical Conditions | Advantages/Notes | Reference |

|---|---|---|---|---|

| Aromatic Bromination | FeBr₃ / Br₂ | Inert solvent (e.g., CH₂Cl₂, CCl₄) | Standard, effective catalyst for activating bromine. | jove.comlibretexts.org |

| Aromatic Bromination | AlCl₃ / Br₂ | Inert solvent, can be more reactive than FeBr₃. | Highly reactive, may require careful temperature control. | google.com |

| Benzylic Bromination | NBS / AIBN or light | CCl₄, reflux | Classic Wohl-Ziegler conditions; provides a low concentration of Br₂. | chemistrysteps.comrsc.org |

| Benzylic Bromination | ZrCl₄ / DBDMH | Room temperature | High catalytic activity; proceeds via a radical pathway; avoids ring bromination. | nih.gov |

| Benzylic Bromination | InCl₃ / NBS | Continuous flow, mild conditions | Water-tolerant, green catalyst with good yields and selectivity. | rsc.orgapprocess.com |

For Aldehyde Formation:

Vilsmeier-Haack Reaction: The formylating agent, the Vilsmeier reagent, is typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.org This method is effective for electron-rich arenes. jk-sci.com

Gattermann Reaction: This reaction uses a Lewis acid catalyst, typically AlCl₃, with either HCN or a safer cyanide source like Zn(CN)₂. vedantu.comwikipedia.org For the Gattermann-Koch variant, which uses carbon monoxide, a co-catalyst like copper(I) chloride may be necessary. wikipedia.org

Diazonium Salt Conversion: The Beech reaction utilizes copper(II) sulfate as a catalyst for the reaction between the diazonium salt and formaldoxime. orgsyn.org The Sandmeyer reaction, a related process for introducing other groups, uses copper(I) salts (e.g., CuCl, CuBr, CuCN). vedantu.comedu.krd The Gattermann reaction is similar to the Sandmeyer but uses copper powder and generally gives lower yields. vedantu.com

Modern Methodological Advancements in Synthesis

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also safer, more scalable, and environmentally conscious. Continuous flow synthesis has emerged as a key technology in achieving these goals.

Continuous Flow Synthesis Techniques for Scale-Up and Process Intensification

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch-wise fashion. nih.gov This technology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or unstable intermediates. rhhz.netchemistryviews.org

Applications in Relevant Syntheses:

Benzylic Bromination: Continuous flow has been successfully applied to benzylic bromination. One report describes using indium chloride (InCl₃) as a water-tolerant and efficient Lewis acid catalyst for the bromination of various toluene derivatives with NBS in a flow system, achieving good yields (59–77%) and improved selectivity compared to batch processes. rsc.orgapprocess.com Photochemical brominations using in-situ generated bromine have also been adapted to flow reactors, allowing for controlled irradiation and safer handling of radical reactions. scientificupdate.com

Diazonium Salt Reactions: The generation and use of diazonium salts, which can be unstable and potentially explosive, is significantly safer in continuous flow reactors. acs.org The small reactor volume minimizes the amount of hazardous material present at any given time. Flow systems allow for the safe and efficient generation of aryldiazonium salts and their immediate use in subsequent reactions, such as arylations, providing a scalable route to complex products. acs.org

Aldehyde and Ketone Synthesis: Flow reactors have been developed for various reactions producing carbonyl compounds. For instance, a continuous-flow hydration-condensation protocol using a heterogeneous solid acid catalyst has been developed for synthesizing α,β-unsaturated ketones from alkynes and aldehydes. nih.gov Similarly, organocatalyzed asymmetric aldol (B89426) reactions have been performed in microfluidic reactors, yielding products in minutes with high yield and selectivity. chemistryviews.org These examples highlight the potential for adapting the synthesis of substituted benzaldehydes to safer and more efficient continuous flow processes. rhhz.net

The adoption of continuous flow techniques for the multi-step synthesis of this compound could offer a pathway to safer, more controlled, and scalable production.

Chemical Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 4 Bromomethyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 2-bromo-4-(bromomethyl)benzaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Addition Reactions: Scope and Stereochemical Control

The aldehyde functional group is electrophilic and susceptible to attack by nucleophiles. aablocks.com This reactivity is fundamental to the construction of more complex molecular architectures. Nucleophilic addition reactions involving aldehydes can lead to a diverse array of products. For instance, the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium (B103445) ylide, is a powerful method for the formation of carbon-carbon double bonds. masterorganicchemistry.com Another significant reaction is the Reformatsky reaction, where organozinc reagents derived from α-haloesters add to aldehydes to form β-hydroxy esters. sciencemadness.org

The stereochemical outcome of nucleophilic additions to aldehydes is a critical aspect, particularly when new chiral centers are formed. The use of chiral catalysts or auxiliaries can direct the approach of the nucleophile, leading to the preferential formation of one enantiomer or diastereomer. For example, the enantioselective addition of diethylzinc (B1219324) to benzaldehydes has been achieved using chiral diol ligands, yielding secondary alcohols with high enantiomeric excess. acs.org Similarly, highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols can be synthesized through the Henry reaction by condensing aldehydes with bromonitromethane (B42901) in the presence of a chiral copper(II) catalyst. researchgate.net

Selective Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. aablocks.com Various oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Selective oxidation is crucial to avoid unwanted side reactions, especially with the reactive benzylic bromide present in this compound. Over-oxidation can sometimes be an issue, leading to the formation of the corresponding carboxylic acid as a byproduct when targeting the aldehyde. thieme-connect.de However, specific protocols have been developed for the selective oxidation of alcohols to aldehydes or carboxylic acids by controlling the stoichiometry of the oxidant, such as Oxone in the presence of a catalyst. orgsyn.org The oxidation of the benzylic bromide itself can also occur under certain conditions, potentially leading to the formation of an aldehyde at that position. rsc.org

A summary of common oxidizing agents for the conversion of aldehydes to carboxylic acids is presented below:

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution |

| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) |

| Oxone | In the presence of a catalyst, e.g., sodium 2-iodobenzenesulfonate |

| Quinolinium Chlorochromate (QCC) | Aqueous medium |

Reduction Reactions to Benzylic Alcohols

The aldehyde group can be reduced to a primary alcohol, specifically a benzylic alcohol in this case. aablocks.com This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. The choice between these reagents often depends on the desired selectivity, as LiAlH₄ is a much stronger reducing agent and can also reduce other functional groups that NaBH₄ would not affect.

For instance, diisobutylaluminum hydride (DIBAL-H) has been used to selectively reduce ester groups in the presence of a benzylic bromide. rsc.org In the context of this compound, a selective reduction of the aldehyde would yield (2-bromo-4-(bromomethyl)phenyl)methanol. It has been noted that at a pH of 3-4, benzaldehyde (B42025) can be reduced to benzyl (B1604629) alcohol with high yield. sigmaaldrich.com

The following table outlines common reducing agents for the conversion of aldehydes to alcohols:

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol) |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | Aprotic solvents at low temperatures |

Tautomerism and Reactivity of Enol Forms

Aldehydes with an α-hydrogen can exist in equilibrium with their enol tautomers. aablocks.com This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. libretexts.org While the keto form is generally more stable for simple aldehydes, the enol form can be a key reactive intermediate. aablocks.com The formation of the enol can be catalyzed by either acid or base. libretexts.org

The enol or the corresponding enolate (formed by deprotonation of the α-hydrogen) is nucleophilic and can participate in various reactions, such as aldol (B89426) condensations and alkylations. However, for an aromatic aldehyde like this compound, which lacks an α-hydrogen on the benzene (B151609) ring, classical keto-enol tautomerism involving the aldehyde proton is not possible. Any enolization would have to involve other parts of the molecule, which is not a typical reaction pathway for the aldehyde group itself. The reactivity of the aldehyde is therefore dominated by nucleophilic addition at the carbonyl carbon. It has been noted that the lack of enol tautomers can be attributed to angle strain in certain bicyclic systems. acs.org

Reactivity of the Benzylic Bromide Moiety

The benzylic bromide in this compound is another site of significant reactivity, primarily undergoing nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S\N1 and S\N2 Pathways)

The benzylic bromide is susceptible to nucleophilic substitution, where the bromide ion is replaced by a nucleophile. This can occur via two primary mechanisms: the S\N1 (substitution nucleophilic unimolecular) and S\N2 (substitution nucleophilic bimolecular) pathways. youtube.comlibretexts.org

The S\N2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. youtube.commasterorganicchemistry.com This pathway is favored by primary and less sterically hindered substrates. masterorganicchemistry.comyoutube.com The reaction proceeds with an inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.com

The S\N1 mechanism is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. youtube.comyoutube.com This carbocation is then attacked by the nucleophile. youtube.com Benzylic substrates, like this compound, are particularly prone to S\N1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. khanacademy.org S\N1 reactions are favored by polar protic solvents and result in a mixture of stereoisomers if a new chiral center is formed. youtube.com

The competition between S\N1 and S\N2 pathways depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. reddit.com For a primary benzylic halide, both pathways are possible and can be influenced by the reaction conditions. khanacademy.org

To prevent the aldehyde group from reacting with the nucleophile during substitution at the benzylic position, it can be protected, for example, as a thioacetal.

The table below summarizes the key features of S\N1 and S\N2 reactions at the benzylic position:

| Feature | S\N1 Pathway | S\N2 Pathway |

| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted |

| Substrate Preference | Tertiary > Secondary > Primary (stabilized carbocation is key) | Methyl > Primary > Secondary |

| Kinetics | First order (rate = k[substrate]) | Second order (rate = k[substrate][nucleophile]) |

| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

Electrophilic Character and Derivatization Potential

The electrophilic nature of this compound is primarily centered on its aldehyde functional group. The electron-withdrawing effects of the bromine atom on the aromatic ring and the benzylic bromide enhance the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. This inherent electrophilicity allows for a wide array of derivatization reactions, transforming the aldehyde into various other functional groups.

Common derivatization reactions include the formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazine (B178648) derivatives, respectively. The aldehyde can also undergo reduction to the corresponding alcohol, 2-bromo-4-(bromomethyl)benzyl alcohol, using mild reducing agents like sodium borohydride. Conversely, oxidation to the carboxylic acid, 2-bromo-4-(bromomethyl)benzoic acid, can be achieved with stronger oxidizing agents.

Furthermore, the aldehyde functionality serves as a linchpin for the construction of more complex molecular architectures. For instance, it can participate in various carbon-carbon bond-forming reactions. The Wittig reaction, utilizing phosphonium ylides, can convert the aldehyde into an alkene. Similarly, aldol condensations and related reactions can be employed to extend the carbon chain and introduce new stereocenters. The reactivity of the aldehyde group provides a versatile handle for chemists to introduce molecular diversity and build precursors for various applications.

Radical Reactions and Their Synthetic Utility

The benzylic bromide in this compound is susceptible to radical reactions, offering an alternative pathway for synthetic transformations. Homolytic cleavage of the carbon-bromine bond can be initiated using radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. The resulting 2-bromo-4-formylbenzyl radical is a key intermediate that can participate in a variety of synthetic transformations.

One significant application of these radical reactions is in atom transfer radical polymerization (ATRP), where the benzylic bromide can act as an initiator to polymerize various vinyl monomers. This allows for the synthesis of well-defined polymers with the 2-bromo-4-formylphenyl group at one end, which can then be further functionalized through the aldehyde or the aromatic bromine.

Radical-mediated C-C bond formation is another valuable application. The generated benzylic radical can add to alkenes and alkynes, leading to the formation of more complex carbon skeletons. These radical cyclization reactions are particularly useful for the synthesis of cyclic and polycyclic compounds. The regioselectivity of these additions is often governed by the stability of the resulting radical intermediates.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound provides a versatile handle for a plethora of synthetic transformations, most notably metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aromatic bromine of this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is frequently employed to introduce new aryl, heteroaryl, or vinyl groups at the 2-position of the benzaldehyde. This reaction is highly valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives.

The Stille coupling utilizes organotin compounds as the coupling partners. While concerns over the toxicity of tin reagents exist, the Stille reaction is often highly effective for complex fragment couplings in natural product synthesis.

The Heck reaction , which couples the aryl bromide with an alkene, provides a direct method for the synthesis of substituted styrenes. The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

Below is a table summarizing representative examples of these cross-coupling reactions with this compound:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2/SPhos | Biaryl |

| Stille | Vinylstannane | Pd(PPh3)4 | Styrene derivative |

| Heck | Alkene | Pd(OAc)2/P(o-tol)3 | Substituted alkene |

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing aldehyde group can facilitate this reaction under certain conditions. The aldehyde group, particularly its ability to stabilize a negative charge through resonance in the Meisenheimer intermediate, can activate the aromatic ring towards nucleophilic attack. However, the activation provided by a single aldehyde group is often insufficient for SNAr to occur readily. For SNAr to be a viable pathway, the presence of additional, strongly electron-withdrawing groups on the aromatic ring is typically required. In the absence of such further activation, forcing conditions such as high temperatures and pressures may be necessary, often leading to side reactions.

The aromatic bromine atom can be converted into a variety of organometallic intermediates, which can then be used in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. One of the most common transformations is the formation of an organolithium or Grignard reagent through metal-halogen exchange. For example, treatment with an organolithium reagent like n-butyllithium at low temperatures can generate 2-formyl-5-(bromomethyl)phenyllithium. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide array of substituents at the 2-position.

Similarly, the formation of a Grignard reagent, 2-formyl-5-(bromomethyl)phenylmagnesium bromide, can be achieved by reacting with magnesium metal. These organometallic intermediates are powerful nucleophiles and serve as valuable synthons in organic synthesis.

| Organometallic Intermediate | Reagent | Subsequent Reaction with Electrophile (E+) | Product |

| Organolithium | n-BuLi | E+ | 2-E-4-(bromomethyl)benzaldehyde |

| Grignard Reagent | Mg | E+ | 2-E-4-(bromomethyl)benzaldehyde |

Investigations into Intermolecular and Intramolecular Reactivity

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a reactive benzylic bromide, allows for interesting intermolecular and intramolecular reactions.

Intermolecularly, the two distinct reactive sites can be addressed sequentially or in a one-pot fashion. For example, the aldehyde can first be protected, followed by a reaction at the benzylic bromide, and then deprotection and further transformation of the aldehyde. Alternatively, a di-nucleophile could potentially react with both the aldehyde and the benzylic bromide to form a heterocyclic ring system.

Intramolecularly, the spatial proximity of the aldehyde and benzylic bromide groups can lead to cyclization reactions under appropriate conditions. For instance, in the presence of a suitable reducing agent, reductive coupling could potentially lead to the formation of a cyclic ether. While specific examples of intramolecular cyclization of this compound itself are not extensively reported, its derivatives are often designed to undergo such transformations in the synthesis of complex polycyclic molecules. The interplay between the two functional groups offers a rich field for the design of novel synthetic strategies.

Chemoselectivity Challenges and Strategies in Polyfunctionalized Systems

The primary challenge in the synthetic application of this compound lies in achieving chemoselectivity—the selective reaction of one functional group in the presence of others. The aldehyde, benzylic bromide, and aryl bromide moieties exhibit distinct but potentially competing reactivities.

The benzylic bromide is generally the most reactive site for nucleophilic substitution due to the stability of the resulting benzylic carbocation or its favorable transition state in SN2 reactions. The aldehyde group is also a potent electrophile. The aryl bromide is the least reactive of the three, typically requiring metal catalysis for activation.

Key Reactivity Considerations:

Nucleophilic Attack: Strong nucleophiles can react with both the aldehyde carbonyl and the benzylic bromide. For instance, Grignard reagents or organolithium compounds would likely react unselectively.

Reductions: Reducing agents can target the aldehyde (e.g., NaBH₄ to an alcohol) or cleave the carbon-bromine bond.

Oxidations: The aldehyde is readily oxidized to a carboxylic acid, a transformation that must be considered when planning synthetic routes.

Strategic approaches are essential to navigate these challenges. One common strategy is the use of protecting groups . The aldehyde can be reversibly converted into an acetal (B89532), which is stable under many conditions used to modify the bromomethyl group, such as nucleophilic substitutions or the formation of Grignard reagents. Another strategy involves exploiting the inherent differences in reactivity by carefully controlling reaction conditions (e.g., temperature, choice of reagent). For example, a mild nucleophile at low temperatures might selectively displace the benzylic bromide without affecting the aldehyde. A thiol-free, two-step synthetic strategy has been explored for similar bromoaryl precursors, involving a one-pot substitution with potassium thioacetate (B1230152) followed by ring-closing metathesis, highlighting how specific reagents can achieve selectivity. researchgate.net

Interactive Table: Chemoselectivity Strategies

| Target Site | Reaction Type | Selective Reagent/Condition | Potential Challenge | Protecting Group Strategy |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Basicity may affect benzylic bromide | Not typically required if ylide is non-basic |

| Aldehyde | Reduction | NaBH₄ | --- | Not required |

| Benzylic Bromide | SN2 Substitution | NaCN, K₂CO₃ | Aldehyde may undergo side reactions | Acetal protection of aldehyde |

| Benzylic Bromide | Grignard Formation | Mg turnings | Aldehyde is incompatible | Acetal protection of aldehyde |

| Aryl Bromide | Suzuki Coupling | Pd catalyst, boronic acid, base | Benzylic bromide is more reactive | Not required for C-Br activation |

Cascade and Tandem Reactions Facilitated by Multiple Reactive Sites

The multiple reactive sites of this compound make it an ideal substrate for cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. These reactions are highly efficient as they minimize purification steps and reduce waste.

A hypothetical cascade reaction could be initiated by a nucleophilic attack on the aldehyde. For example, a Knoevenagel condensation with an active methylene (B1212753) compound could form an α,β-unsaturated system. This new functionality could then participate in an intramolecular reaction with the bromomethyl group, leading to the formation of a new ring system. Such sequences, where an initial carbopalladation is followed by cyanation or Suzuki coupling, have been demonstrated in related systems. ehu.es

Another possibility involves an initial reaction at the bromomethyl group. For instance, conversion to a phosphonium salt followed by an intramolecular Wittig reaction with the aldehyde would generate a bicyclic alkene. The remaining aryl bromide would then be available for subsequent functionalization, such as a Heck or Suzuki cross-coupling reaction. The development of cascade reactions for synthesizing medium-sized rings and macrocycles often relies on linear precursors with electrophilic and nucleophilic components designed to react sequentially. whiterose.ac.uk

Computational Chemistry and Mechanistic Studies

Computational chemistry provides powerful tools to understand the complex reactivity of molecules like this compound at a molecular level. These methods allow for the detailed exploration of reaction mechanisms, the prediction of selectivity, and the rationalization of experimental outcomes.

Density Functional Theory (DFT) for Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. bohrium.com For this compound, DFT calculations can be employed to map out potential reaction pathways and determine their relative energy profiles. By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction course.

For example, DFT could be used to compare the activation barriers for a nucleophile attacking the aldehyde versus the benzylic bromide. Such studies on related benzaldehyde derivatives have shown that DFT, using functionals like B3LYP, can accurately model reaction mechanisms. These calculations would reveal which reaction is kinetically favored, providing a theoretical basis for the observed chemoselectivity. DFT has been successfully applied to study the mechanisms of NHC-catalyzed reactions involving 2-bromo-2-enals, demonstrating its utility in understanding chemo- and stereoselectivities. rsc.org Similarly, DFT analysis has been crucial in understanding the reaction pathways in copper-mediated bromoannulations. nih.gov

Interactive Table: Hypothetical DFT Energy Profile for Competing Pathways

| Reaction Pathway | Reactant Complex (kcal/mol) | Transition State (TS) (kcal/mol) | Product (kcal/mol) | Predicted Outcome |

| Path A: SN2 at Benzylic Bromide | 0.0 | +15.2 | -25.0 | Kinetically favored |

| Path B: Nucleophilic Addition to Aldehyde | 0.0 | +21.5 | -18.5 | Kinetically disfavored |

Note: Data are hypothetical and for illustrative purposes.

Elucidation of Transition States and Intermediates via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are indispensable for elucidating the precise geometric and electronic structures of transient species like transition states and reaction intermediates. The transition state represents the highest energy point along a reaction coordinate and its structure provides deep insight into the bond-breaking and bond-forming processes.

For this compound, one could computationally model the six-membered ring transition state of a Cannizzaro reaction or the Zimmerman-Traxler model for an aldol reaction. For a substitution reaction at the benzylic position, calculations can distinguish between a trigonal bipyramidal transition state (SN2) and a planar carbocation intermediate (SN1). These calculations can help rationalize stereochemical outcomes and the influence of substituents on reaction rates. The identification of transition states has been key in studying reactions of benzaldehyde with amines to form hemiaminals and Schiff bases.

Role of Solvent Effects and Conformational Analysis in Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, often using a Polarizable Continuum Model (PCM), which simulates the bulk electrostatic properties of the solvent. nih.gov For reactions involving this compound, a polar protic solvent might stabilize charged intermediates (like a carbocation in an SN1 reaction), whereas a polar aprotic solvent would favor an SN2 pathway. Studies on the allylation of benzaldehyde have shown that the choice of solvent (e.g., water vs. THF/water mixtures) can significantly affect reaction time and yield. researchgate.net

Conformational analysis, also performed with computational methods, is crucial for understanding reactivity. This compound has rotational freedom around the bonds connecting the aldehyde and bromomethyl groups to the aromatic ring. The relative orientation of these groups can influence steric hindrance and orbital overlap. DFT studies on the related 2-bromo-4-chlorobenzaldehyde (B1282380) have shown that the trans isomer (where the C=O bond is opposite the C-Br bond) is more stable in both the gas phase and in solution. bohrium.com Similar conformational preferences would be expected for this compound, influencing which face of the carbonyl is more accessible to incoming nucleophiles.

Kinetic Isotope Effects (KIE) in Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is an experimental technique used to probe reaction mechanisms by determining if a specific bond is broken in the rate-determining step. icm.edu.pl It involves replacing an atom with one of its heavier, stable isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate. wikipedia.org

For this compound, several KIE experiments could be designed to elucidate reaction mechanisms:

Aldehyde C-H Bond: To study a hydride transfer mechanism (e.g., Cannizzaro reaction), one could synthesize the deuterated analogue, this compound-d₁. A primary KIE (kH/kD > 2) would indicate that the aldehydic C-H bond is broken in the rate-limiting step. princeton.edu

Benzylic C-H Bonds: In an E2 elimination reaction involving the bromomethyl group, substituting the benzylic hydrogens with deuterium (B1214612) would result in a significant primary KIE. Conversely, in an SN1 reaction, a small secondary KIE (kH/kD ≈ 1.1-1.25) would be observed, while an SN2 reaction would show a KIE close to unity or slightly inverse (kH/kD ≈ 0.9-1.0). wikipedia.orgprinceton.edu

These experiments provide powerful data that, when combined with computational studies, can build a comprehensive and detailed picture of the reaction mechanism. icm.edu.pl

Applications in Advanced Organic Synthesis and Chemical Research

Building Block for Complex Molecule Synthesis

The strategic arrangement of the three reactive sites on the benzene (B151609) ring enables chemists to employ this compound as a foundational scaffold. By carefully choosing reaction conditions, each functional group can be addressed independently, opening pathways to a vast array of intricate molecules.

The differential reactivity of the functional groups in 2-Bromo-4-(bromomethyl)benzaldehyde is a key feature exploited in multi-step syntheses. The benzylic C-Br bond is highly susceptible to nucleophilic substitution, the aryl C-Br bond is ideal for metal-catalyzed cross-coupling reactions, and the aldehyde group readily participates in condensation and olefination reactions.

The benzylic bromide is particularly reactive, allowing for the introduction of various heteroatom-linked substituents. For instance, it can be readily converted into a phosphonium (B103445) salt by reacting with triphenylphosphine, which can then be used to generate a phosphorus ylide for subsequent Wittig reactions. masterorganicchemistry.comresearchgate.net This transformation effectively converts the bromomethyl group into a vinyl group or a more complex olefin. Research on related bromomethyl-substituted aromatics shows facile substitution with a wide range of nucleophiles including amines, thiols, alcohols, and phenols. gre.ac.uk

The aldehyde group is a classic electrophile for carbon-carbon bond formation. The Wittig reaction, which converts aldehydes and ketones into alkenes, is a primary application. masterorganicchemistry.com The reaction involves an ylide, which can be generated from the corresponding phosphonium salt. masterorganicchemistry.comstackexchange.com This allows for the extension of the carbon chain at the aldehyde position.

The aryl bromide at the 2-position provides another site for modification, most commonly through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins aryl halides with terminal alkynes, is a powerful method for creating C(sp²)-C(sp) bonds, leading to arylalkynes. libretexts.orgorganic-chemistry.org Similarly, the Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling the aryl bromide with organoboron compounds, such as phenylboronic acid, to produce biphenyl (B1667301) structures. gre.ac.ukresearchgate.netmdpi.com The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl. libretexts.org

| Functional Group | Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Benzylic Bromide (-CH₂Br) | Nucleophilic Substitution | Amines, Thiols, Alcohols, Phosphines | Substituted Benzylamines, -ethers, -thioethers, etc. | gre.ac.uk |

| Benzylic Bromide (-CH₂Br) | Arbuzov/Wittig-Horner Sequence | Triethyl phosphite, then a base and carbonyl | Stilbene (B7821643)/Olefin derivatives | nih.gov |

| Aldehyde (-CHO) | Wittig Reaction | Phosphonium Ylide (e.g., from Ph₃PCH₃Br + BuLi) | Styrene/Olefin derivatives | masterorganicchemistry.comresearchgate.net |

| Aryl Bromide (Ar-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biphenyl derivatives | gre.ac.ukresearchgate.net |

| Aryl Bromide (Ar-Br) | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | Arylalkyne derivatives | libretexts.orgnih.gov |

The ability to perform sequential or one-pot reactions at multiple sites makes this compound an excellent starting material for building complex polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems.

Research has demonstrated the synthesis of polycyclic isoindolines in a one-pot procedure starting from substituted 2-bromomethylbenzaldehydes. nih.gov This process involves the in-situ generation of a nucleophilic isoindole which is then protonated to an electrophilic isoindolium ion, triggering a Pictet-Spengler-type cyclization to yield the polycyclic product. nih.gov This strategy highlights how the aldehyde and bromomethyl groups can work in concert to construct fused ring systems.

Furthermore, related bromomethyl-substituted scaffolds have been used to introduce carbon-carbon bonds via Suzuki-Miyaura cross-couplings, facilitating the extension of aromatic systems. gre.ac.uk Intramolecular cyclization reactions are another powerful tool. For instance, Brønsted or Lewis acids can catalyze dehydrative cycloaromatization or Friedel-Crafts-type reactions to form new rings. researchgate.net Research on related compounds, such as 2-(bromomethyl)benzophenone, shows their utility in synthesizing acridizinium salts through intramolecular aromatic electrophilic substitution, demonstrating a pathway to complex, charged polycyclic systems. osi.lv The synthesis of various polycyclic skeletons has also been achieved starting from precursors like 2-bromo-1-(bromomethyl)-4-methylbenzene, further illustrating the versatility of this substitution pattern for constructing larger frameworks. rsc.org

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for a variety of advanced heterocyclic structures.

A key strategy involves using the bromomethyl group as a reactive handle to link the benzaldehyde (B42025) core to another heterocyclic precursor, followed by a cyclization step. In one notable example, a C-7 bromomethyl-substituted dihydrothiazolo-2-pyridone scaffold was synthesized. nih.gov This reactive intermediate was then used to introduce a wide variety of substituents, including amines and ethers, to generate a library of pilicide analogues, which are compounds that target bacterial virulence. nih.gov

In other research, 2-(bromomethyl)benzaldehyde (B49007) and its derivatives have been alkylated with pyridine (B92270) derivatives to form pyridinium (B92312) salts. osi.lv These intermediates then undergo intramolecular cyclization to yield 1-hydroxypyrido[1,2-b]isoquinolinium bromides, a class of fused nitrogen-containing heterocycles. osi.lv Similarly, the synthesis of thiazole-based stilbene analogs has been achieved using a 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole intermediate. nih.gov The bromomethyl group in this precursor is converted to a phosphonate (B1237965) ester via an Arbuzov reaction, which then undergoes a Wittig-Horner reaction with an aldehyde to form the stilbene C=C bond. nih.gov

| Precursor Type | Key Reactions | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| C-7 Bromomethyl Dihydrothiazolo-2-pyridone | Nucleophilic Substitution, Suzuki Coupling | Substituted Pilicides | nih.gov |

| 2-(Bromomethyl)benzaldehyde | Alkylation of Pyridines, Intramolecular Cyclization | Pyrido[1,2-b]isoquinolinium Salts | osi.lv |

| 2-Bromomethylbenzaldehyde | Reaction with Tryptamine, Pictet-Spengler Cyclization | Polycyclic Isoindolines | nih.gov |

| 5-Bromo-2-(bromomethyl)thiazole | Arbuzov Reaction, Wittig-Horner Reaction | Thiazole-based Stilbenes | nih.gov |

Utilization in Multi-Component and Combinatorial Synthesis Strategies

The orthogonal reactivity of this compound makes it an ideal substrate for both multi-component reactions (MCRs) and combinatorial chemistry. MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering high efficiency and atom economy. The presence of three distinct reactive centers allows this compound to participate in sequential one-pot syntheses that build molecular diversity.

For example, a synthetic platform has been developed using a bromomethyl-substituted scaffold that enables the rapid and simple introduction of various substituents through different reaction types, including substitution and cross-coupling. nih.gov This approach is foundational to combinatorial chemistry, where libraries of related compounds are synthesized to screen for biological activity. The ability to first perform a nucleophilic substitution at the benzylic bromide and then a Suzuki-Miyaura coupling at the aryl bromide allows for the creation of two points of diversity on the molecular scaffold. gre.ac.uk Such strategies are invaluable for generating compound libraries for drug discovery and materials science research.

Development of Specialty Chemicals and Intermediates for Academic and Industrial Research

Substituted benzaldehydes are crucial intermediates in the production of a wide range of high-value chemicals. orgsyn.orgacs.org Compounds like this compound are building blocks for pharmaceuticals, agrochemicals, dyes, and other specialty materials. lookchem.comlookchem.com

In the pharmaceutical industry, related bromo- and bromomethyl-substituted aromatics are used in the synthesis of active pharmaceutical ingredients (APIs). lookchem.comlookchem.com The functional groups allow for the construction of complex molecular frameworks found in many drugs. Similarly, in the agrochemical sector, these intermediates are used to produce pesticides and herbicides. lookchem.com The unique electronic and steric properties conferred by the bromine and aldehyde groups can be essential for the biological activity of the final products. The compound's utility extends to the dye industry, where such precursors are used to synthesize a diverse array of colorants. lookchem.com For both academic and industrial researchers, this compound represents a valuable and versatile starting material for creating novel, functionalized molecules with specific, tailored properties.

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. In the case of 2-Bromo-4-(bromomethyl)benzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments. The aldehydic proton typically appears as a singlet in the downfield region, around 10.2 ppm. The protons of the bromomethyl group (-CH₂Br) also give rise to a singlet, generally observed around 4.7 ppm. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts that are influenced by the positions of the bromo and bromomethyl substituents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | ~10.2 | Singlet |

| Bromomethyl CH₂ | ~4.7 | Singlet |

| Aromatic H | ~7.5-8.0 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically around 191 ppm. The carbon of the bromomethyl group appears at approximately 31 ppm. The aromatic carbons show a range of chemical shifts between 128 and 142 ppm, with their exact positions determined by the electronic effects of the substituents.

| Carbon | Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~191 |

| Aromatic C | ~128-142 |

| Bromomethyl CH₂ | ~31 |

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the coupled aromatic protons, helping to confirm their relative positions on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal. For instance, the proton signal of the bromomethyl group would show a correlation to the carbon signal of the same group.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton can be seen around 2820 and 2720 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Br stretching vibrations are found in the lower frequency region of the spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1700-1720 |

| Aldehyde C-H | Stretch | 2820, 2720 |

| Aromatic C-H | Stretch | >3000 |

| C-Br | Stretch | <700 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry is an essential analytical tool for confirming the molecular weight and investigating the fragmentation pathways of this compound. The nominal molecular weight of this compound is 278 g/mol , calculated from the most common isotopes of its constituent elements (C8H6Br2O). chemicalbook.com

Due to the presence of two bromine atoms, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.5% and 49.5%, respectively). whitman.edu Consequently, a compound with two bromine atoms will show a distinctive M, M+2, and M+4 isotopic cluster. whitman.edu The theoretical intensity ratio for these peaks would be approximately 1:2:1.

Key Fragmentation Pathways:

Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. libretexts.org

Loss of the Formyl Group (M-29): Cleavage of the bond between the benzene ring and the carbonyl group can result in the loss of a CHO radical. libretexts.org

Loss of a Bromine Radical (M-79/M-81): The C-Br bonds can cleave, leading to the loss of a bromine radical. This would result in two prominent peaks separated by 2 Da.

Loss of the Bromomethyl Group (M-93/M-95): Cleavage of the CH₂Br group is another likely fragmentation pathway.

Tropylium (B1234903) Ion Formation: Alkyl-substituted benzene rings often rearrange upon ionization to form a stable tropylium ion (C₇H₇⁺), which typically appears at m/z 91. whitman.edu

A study on the synthesis and characterization of the related compound 2-bromo-4,5-dimethoxybenzaldehyde (B182550) confirmed the molecular ion (M⁺) at m/z 244 using mass spectrometry, which aligns with its calculated molecular weight. sunankalijaga.org Similarly, analysis of 4-bromobenzaldehyde (B125591) shows characteristic isotopic peaks for a single bromine atom at m/z 184 and 186. odinity.com These examples support the predicted behavior of this compound in mass spectrometric analysis.

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 278, 280, 282 | [C₈H₆Br₂O]⁺ (Molecular Ion) | Confirms molecular formula with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 277, 279, 281 | [C₈H₅Br₂O]⁺ | Loss of a hydrogen radical (-H) from the aldehyde group. |

| 249, 251, 253 | [C₇H₅Br₂]⁺ | Loss of the formyl radical (-CHO). |

| 199, 201 | [C₈H₆BrO]⁺ | Loss of a bromine radical (-Br). |

| 185, 187 | [C₇H₄BrO]⁺ | Loss of the bromomethyl radical (-CH₂Br). |

| 91 | [C₇H₇]⁺ | Formation of a stable tropylium ion. |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly documented, extensive research on similarly substituted benzaldehyde (B42025) derivatives allows for a detailed prediction of its solid-state characteristics. rsc.org Studies on multi-substituted benzaldehydes demonstrate that their supramolecular assemblies are often directed by a variety of weak and non-covalent interactions. rsc.org

For this compound, the key structural features and expected intermolecular interactions would include:

Halogen Bonding: The bromine atom at the 2-position is an effective halogen bond donor. It can participate in Br···O or Br···Br interactions, which are known to play a significant role in the crystal packing of halogenated organic compounds. rsc.orgacademie-sciences.fr Type I halogen-halogen interactions are noted to influence the crystal packing in some substituted benzaldehydes. rsc.org

C-H···O Hydrogen Bonds: The aldehyde oxygen atom is a potent hydrogen bond acceptor. It is expected to form weak intermolecular hydrogen bonds with aromatic or methyl C-H groups from neighboring molecules, creating synthons that guide the formation of multi-dimensional networks. rsc.org

C-H···Br Interactions: Weak hydrogen bonds involving the bromine atoms as acceptors (C-H···Br) can also contribute to the supramolecular structure. academie-sciences.fr

The crystal structures of related compounds, such as various halogen-substituted benzimidazoles and benzaldazines, confirm the importance of these non-covalent forces in defining the molecular packing. academie-sciences.frmdpi.com For example, the analysis of 2-bromobenzaldehyde (B122850) derivatives has shown the presence of C-H···Br and Br···Br interactions that create distinct supramolecular structures. academie-sciences.fr The interplay and competition between these different weak interactions ultimately determine the final crystal packing arrangement.

| Parameter | Expected Observation | Reference Interaction Type |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for substituted benzaldehydes. rsc.org |

| Key Intermolecular Interaction 1 | Halogen Bonding (Br···O or Br···Br) | Directs crystal packing via electrophilic halogen. rsc.orgacademie-sciences.fr |

| Key Intermolecular Interaction 2 | C-H···O Hydrogen Bonds | Formation of synthons involving the aldehyde group. rsc.org |

| Key Intermolecular Interaction 3 | π-π Stacking | Stabilization through aromatic ring overlap. rsc.org |

| Key Intermolecular Interaction 4 | C-H···Br Hydrogen Bonds | Weak interactions contributing to the overall supramolecular assembly. academie-sciences.fr |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations for 2-Bromo-4-(bromomethyl)benzaldehyde

The dual halogenation of this compound presents a unique opportunity for selective and sequential catalytic transformations. The benzylic C-Br bond is highly susceptible to nucleophilic substitution, while the aromatic C-Br bond is ideal for metal-catalyzed cross-coupling reactions. Future research is likely to focus on developing catalysts that can distinguish between these two sites with high fidelity or enable new types of transformations altogether.

One promising area is photoredox catalysis , which uses visible light to drive chemical reactions under mild conditions. nih.gov This sustainable approach could be applied to generate radical intermediates from the bromomethyl group for novel carbon-carbon and carbon-heteroatom bond formations, while leaving the aromatic bromide and aldehyde untouched for subsequent modifications. nih.gov

Another avenue involves advanced palladium-catalyzed reactions . While Suzuki and Sonogashira couplings of the aromatic bromide are established, new catalysts could enable more challenging couplings or facilitate reactions at lower temperatures and catalyst loadings. mdpi.com Research into catalysts that can selectively activate the aromatic C-Br bond in the presence of the reactive benzylic bromide without side reactions is a significant goal. Furthermore, catalysts that mediate intramolecular reactions, for example, between the aldehyde and a group introduced at the bromomethyl position, could lead to the rapid assembly of complex heterocyclic scaffolds.

| Potential Catalytic Transformation | Reactive Site(s) | Potential Product Class | Rationale/Advantage |